molecular formula C15H20N2O4S B15246088 5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate

5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate

Katalognummer: B15246088
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: QHBYAKTZCUXKGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate is a complex organic compound featuring a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butyl, methyl, and amino groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the correct functionalization of the molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl chains.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Exploration of its pharmacological properties for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action for 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate include other spirocyclic molecules with comparable functional groups, such as spiro[indoline-3,4’-pyrrolidine] derivatives or spiro[cyclopropane-1,3’-indoline] compounds.

Uniqueness

What sets 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate apart is its specific combination of a spirocyclic core with tert-butyl, methyl, and amino groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C15H20N2O4S

Molekulargewicht

324.4 g/mol

IUPAC-Name

5-O-tert-butyl 2-O-methyl 3-aminospiro[4H-thieno[2,3-c]pyrrole-6,1'-cyclopropane]-2,5-dicarboxylate

InChI

InChI=1S/C15H20N2O4S/c1-14(2,3)21-13(19)17-7-8-9(16)10(12(18)20-4)22-11(8)15(17)5-6-15/h5-7,16H2,1-4H3

InChI-Schlüssel

QHBYAKTZCUXKGJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2=C(C13CC3)SC(=C2N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.